2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a brominated thiophene ring and a difluoroacetic acid moiety
Mechanism of Action
Mode of Action
The presence of a bromothiophene moiety allows for further functionalization through various substitution reactions. This could potentially lead to interactions with various biological targets, resulting in changes at the molecular level.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents. These compounds can affect various biochemical pathways, leading to downstream effects such as inhibition of cell signaling pathways or antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step, followed by a reaction with difluoroacetic acid or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Bromothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromothiophen-3-yl)acetic acid
- 2-(4-Bromothiophen-3-yl)-2-methylpropanoic acid
- 2-((4-Bromothiophen-3-yl)methylene)malononitrile
Uniqueness
The difluoroacetic acid moiety enhances the compound’s acidity and ability to participate in hydrogen bonding, while the brominated thiophene ring provides a site for further functionalization through substitution or coupling reactions .
Properties
IUPAC Name |
2-(4-bromothiophen-3-yl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJWIMYOJWKHOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.